REACTION_CXSMILES
|
Cl.ClC1C=C(Cl)C(Cl)=CC=1OCCCONC(N(C(C)C)C(=N)N)=N.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([SH:33])=[CH:29][CH:28]=1.[Br:34][CH2:35][CH2:36][CH2:37]Br>[OH-].[Na+]>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([S:33][CH2:37][CH2:36][CH2:35][Br:34])=[CH:29][CH:28]=1 |f:0.1,4.5|
|
Name
|
( XV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(OCCCONC(=N)N(C(N)=N)C(C)C)C=C(C(=C1)Cl)Cl
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
WASH
|
Details
|
the lower layer washed five times with water
|
Type
|
DISTILLATION
|
Details
|
distilled at 1 mm Hg
|
Type
|
CUSTOM
|
Details
|
The main fraction was collected between 120°-130° C. as a colorless oil (47.5 grams, 90%) which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(SCCCBr)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |